molecular formula C14H12ClF3N4O2 B2493059 N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine CAS No. 338772-75-1

N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine

Cat. No. B2493059
CAS RN: 338772-75-1
M. Wt: 360.72
InChI Key: IBIFWURDGNEUJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of diamines with chloro-nitrobenzenes in the presence of sodium carbonate, followed by reduction processes. For example, Keypour et al. (2009) demonstrated the synthesis of a stable dication derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde, showcasing the methodology that could potentially apply to the synthesis of the target compound (Keypour, H., Azadbakht, R., Salehzadeh, S., Rudbari, H., & Adams, H., 2009).

Molecular Structure Analysis

The molecular structure of compounds containing similar functional groups can be determined using X-ray crystallography. For instance, Mulqi et al. (1982) analyzed the molecular structure of a palladium(II) complex, offering insights into the spatial arrangement that might resemble our compound of interest (Mulqi, M., Stephens, F. S., & Vagg, R., 1982).

Chemical Reactions and Properties

Nickel complexes have been utilized for the synthesis of fluorinated pyridines, indicating the reactivity of pyridine derivatives under certain conditions. Sladek et al. (2003) explored 3-fluoropyridyl nickel complexes for the synthesis of tetrafluoropyridines, hinting at potential reactions and properties of our target compound (Sladek, M. I., Braun, T., Neumann, B., & Stammler, H., 2003).

Physical Properties Analysis

The physical properties, including crystallinity, solubility, and stability, are crucial for understanding a compound's behavior in different environments. Aydın and Arslan (2021) synthesized and characterized a geminal diamine, providing details on crystal structure and theoretical calculations that could be relevant for analyzing the physical properties of our target compound (Aydın, F., & Arslan, N., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules and stability under various conditions, can be inferred from similar compounds. For instance, the study by Palanki et al. (2000) on inhibitors of NF-kappaB gene expression provides insights into the chemical properties related to the pyrimidine portion, which may offer clues about our compound's behavior (Palanki, M., Erdman, P., Gayo-Fung, L. M., Shevlin, G., Sullivan, R., Goldman, M., Ransone, L., Bennett, B., Manning, A., & Suto, M., 2000).

Scientific Research Applications

Synthesis and Characterization

N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N2-(2-nitrophenyl)-1,2-ethanediamine is involved in various synthesis and characterization studies. One such example is its use in synthesizing stable dications derived from symmetrical ortho-aminophenyl diamines. These compounds are synthesized using methods involving sodium carbonate, zinc dust, and ammonium chloride, and they are characterized by X-ray structural analysis (Keypour et al., 2009).

Catalysis Studies

The chemical is also utilized in catalysis studies. Gallium(III) complexes with N-donor ligands, including N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N2-(2-nitrophenyl)-1,2-ethanediamine, have been synthesized to investigate the mechanism of Ga(III)-catalyzed olefin epoxidation (Jiang et al., 2013).

Investigation of Metal Complexes

Research on metal complexes involving this compound has been conducted. For instance, mononuclear Mn(II) complexes with pentadentate amino-pyridine ligands, including N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N2-(2-nitrophenyl)-1,2-ethanediamine, have been synthesized and studied using X-ray diffraction and high-field electron paramagnetic resonance (Hureau et al., 2008).

Synthesis of Imidazolidinediones

The compound is used in the synthesis of new 1,3-bis(heteroaryl)-4,5-imidazolidinediones, demonstrating its versatility in organic synthesis (Ghandi & Salimi, 2007).

Polymerization Studies

In the field of polymer science, it contributes to studies on the catalytic polymerization of olefins in dense carbon dioxide, highlighting its potential in environmentally conscious polymer production (Guironnet et al., 2009).

properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-nitrophenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N4O2/c15-10-7-9(14(16,17)18)8-21-13(10)20-6-5-19-11-3-1-2-4-12(11)22(23)24/h1-4,7-8,19H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIFWURDGNEUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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